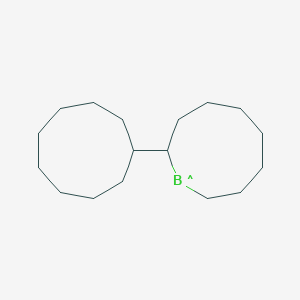

9-Borabicyclononane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Borabicyclononane, also known as this compound, is a useful research compound. Its molecular formula is C17H32B and its molecular weight is 247.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydroboration Reactions

Hydroboration-oxidation is one of the primary applications of 9-BBN. The compound selectively adds across carbon-carbon double bonds, enabling the formation of organoborane intermediates. These intermediates can be further transformed into alcohols, aldehydes, and amines through oxidation processes.

- Regioselectivity : The steric properties of 9-BBN favor the formation of terminal alcohols over branched isomers. For instance, when reacting with alkenes, 9-BBN predominantly leads to the formation of terminal alcohols upon oxidative cleavage with hydrogen peroxide in aqueous potassium hydroxide .

- Mechanistic Insights : The mechanism involves the formation of a cyclic transition state during hydroboration, which facilitates the selective addition of boron to the less hindered carbon atom .

Synthesis of Complex Organic Molecules

9-BBN serves as a versatile reagent for synthesizing various organic compounds. Its ability to form stable complexes with different substrates allows chemists to explore new synthetic pathways.

- Friedel-Crafts Benzylation : Recent studies have demonstrated that 9-BBN can effectively catalyze Friedel-Crafts benzylation reactions using benzyl fluorides. This process results in high yields of diarylmethanes, showcasing 9-BBN's functional group tolerance and efficiency .

- Reactivity with Alkynes : The compound also reacts with alkynes, particularly alkyn-1-yltin compounds, leading to the formation of new boron-containing species through hydrogen exchange mechanisms. This reactivity highlights its potential in synthesizing complex structures from simpler precursors .

Coupling Reactions

9-BBN is instrumental in various coupling reactions, particularly Suzuki reactions, where it acts as a key intermediate.

- Suzuki Coupling : In this reaction, organoboranes derived from alkenes hydroborated by 9-BBN can react with vinyl or aryl halides in the presence of palladium catalysts to form new carbon-carbon bonds. This application is crucial for building complex molecular frameworks used in pharmaceuticals and materials science .

Comparative Analysis with Other Boranes

To better understand the advantages of using 9-BBN over other boranes, a comparative analysis is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 9-Borabicyclo[3.3.1]nonane | Bicyclic organoborane | Highly selective hydroboration reagent |

| Borane (BH₃) | Simple boron hydride | Less selective; broader range of products |

| Tri-n-butylborane | Organoborane | Similar hydroboration applications |

| Bis(9-borabicyclo[3.3.1]nonane) | Dimeric form | More stable; used in various catalytic processes |

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of 9-BBN in organic synthesis:

- In a study on hydroboration reactions, researchers demonstrated that 9-BBN could effectively convert α,β-unsaturated aldehydes and ketones into their corresponding alcohols with high selectivity .

- Another investigation focused on the solvent-free hydroboration of aldehydes using 9-BBN highlighted its potential for green chemistry applications by eliminating the need for solvents .

Análisis De Reacciones Químicas

Hydroboration Reactions

9-BBN is primarily used as a hydroboration reagent. The hydroboration reaction involves the addition of a B–H bond across an unsaturated bond, such as an alkene or alkyne .

-

Regioselectivity: 9-BBN exhibits high regioselectivity due to its steric bulk. It preferentially adds to the less hindered position of an alkene . This is particularly useful in the preparation of terminal alcohols via oxidative cleavage with hydrogen peroxide in aqueous potassium hydroxide .

-

Reaction with Alkenes: The kinetics of hydroboration of alkenes with 9-BBN dimer, (9-BBN)2, show interesting characteristics .

-

With reactive alkenes like 1-hexene, 2-methyl-1-pentene, 3,3-dimethyl-1-butene, and cyclopentene, the reaction follows first-order kinetics with respect to (9-BBN)2 and zero order in alkene .

-

With less reactive alkenes like cyclohexene, 1-methylcyclohexene, and 2,3-dimethyl-2-butene, the reaction exhibits three-halves-order kinetics, first order in alkene and one-half order in (9-BBN)2 .

-

The mechanism accounting for these kinetics involves the equilibrium between (9-BBN)2 and its monomer, 9-BBN, followed by the reaction of 9-BBN with the alkene .

-

Reactions with Alkyn-1-yltin Compounds

9-BBN reacts with alkyn-1-yltin compounds, leading to different outcomes based on the substituents present on the alkynyltin compound .

-

Trimethyl- and triethyl(propyn-1-yl)tin react with 9-BBN mainly via the exchange of the propynyl group against hydrogen . This is accompanied by side reactions. The exchange product, 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane, can be isolated as its crystalline pyridine adduct .

Reduction of Carbonyl Compounds and Acid Chlorides

9-BBN can act as a mild reagent for reducing carbonyl compounds, acid chlorides, and alkenes . It is particularly useful in reducing amides to amines because it does not form complexes with tertiary amines .

Reactions Involving Ring Expansion and Contraction

The 9-borabicyclo[3.3.1]nonane skeleton can undergo ring expansion and contraction reactions .

-

Ring expansions can occur with carbenoids or nitrenoids, forming bicyclo[3.3.2] systems .

-

Reactions of 9-BBN derivatives with a borate intermediate can lead to the removal of an α-hydride, followed by rearrangement to a 1-boryl-bicyclo[3.3.0]octane .

Borylation of Dinitrogen

9-BBN can participate in the borylation of ligated dinitrogen .

-

9-BBN slowly adds over the tungsten dinitrogen unit without rearrangement to form a monoalkylborane .

Other Reactions

Propiedades

Fórmula molecular |

C17H32B |

|---|---|

Peso molecular |

247.2 g/mol |

InChI |

InChI=1S/C17H32B/c1-2-5-9-13-16(12-8-4-1)17-14-10-6-3-7-11-15-18-17/h16-17H,1-15H2 |

Clave InChI |

RBYRQWJMKWIPAP-UHFFFAOYSA-N |

SMILES canónico |

[B]1CCCCCCCC1C2CCCCCCCC2 |

Sinónimos |

9-BBN cpd 9-borabicyclononane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.